molecular formula C16H15N3O2S B5530689 N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]acetamide

N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]acetamide

Cat. No.: B5530689
M. Wt: 313.4 g/mol
InChI Key: ANVAPNCTPMODBQ-UHFFFAOYSA-N
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Description

N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]acetamide is a synthetic organic compound characterized by its unique thienopyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]acetamide typically involves the following steps:

    Formation of the Thienopyrimidine Core: The core structure is synthesized by reacting 5,6-dimethylthieno[2,3-d]pyrimidine with appropriate reagents under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the thienopyrimidine core reacts with a phenyl halide in the presence of a base.

    Acetylation: The final step involves acetylation of the phenyl group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-b-alanine hydrochloride
  • 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol hydrochloride
  • 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride

Uniqueness

N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]acetamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its thienopyrimidine core and phenylacetamide moiety contribute to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-10(2)22-16-14(9)15(17-8-18-16)21-13-6-4-12(5-7-13)19-11(3)20/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVAPNCTPMODBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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